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molecular formula C15H15OP B1266638 Allyldiphenylphosphine oxide CAS No. 4141-48-4

Allyldiphenylphosphine oxide

Cat. No. B1266638
M. Wt: 242.25 g/mol
InChI Key: PGPAPANRSWMTQO-UHFFFAOYSA-N
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Patent
US03987009

Procedure details

A mixture of diphenylphosphine chloride (11 g, 0.05 mol), allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature while slowly adding pyridine (4.0 g, 0.05 mol) to it. After 40 minutes, the pyridine hydrochloride is filtered off and the ether removed by distillation. The liquid residue is heated to 150°, whereupon an exothermic reactions sets in raising the temperature quickly to 178° C. The material is then distilled, b.p. 168°-175° C/0.4 mm, whereupon it crystallizes, m.p. 108° identical to the allyl diphenylphosphine oxide made by oxidation of the phosphine. Allyl diphenylphosphine oxide prepared by this method is reported; b.p. 200°-202° C/2 mm; m.p. 94°-96° C.
Name
diphenylphosphine chloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1([PH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([OH:18])C=C.N1C=C[CH:22]=[CH:21][CH:20]=1>CCOCC>[CH2:20]([P:8](=[O:18])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:21]=[CH2:22] |f:0.1|

Inputs

Step One
Name
diphenylphosphine chloride
Quantity
11 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)PC1=CC=CC=C1
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
178 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the pyridine hydrochloride is filtered off
CUSTOM
Type
CUSTOM
Details
the ether removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The liquid residue is heated to 150°, whereupon an exothermic reactions sets
DISTILLATION
Type
DISTILLATION
Details
The material is then distilled
CUSTOM
Type
CUSTOM
Details
b.p. 168°-175° C/0.4 mm, whereupon it crystallizes
CUSTOM
Type
CUSTOM
Details
Allyl diphenylphosphine oxide prepared by this method

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C=C)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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